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molecular formula C8H17BrS B8483403 8-Bromo-1-octanethiol CAS No. 202824-07-5

8-Bromo-1-octanethiol

Cat. No. B8483403
M. Wt: 225.19 g/mol
InChI Key: HRJRKWIXCKJRIM-UHFFFAOYSA-N
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Patent
US06600076B1

Procedure details

A solution of 8-bromo-1-octanethiol (0.7 g, 3.1 mmol) in 20 mL ethanol was titrated with a 65 mM solution of iodine in ethanol (˜23 mL) until a light yellow color persisted (Bain, C. D. et al., Langmuir, 5:723-727. (1989). The ethanol was removed at 40° C. by rotary evaporation, The dark-maroon colored oil was dissolved in 40 mL ether and extracted with distilled water (4×50 mL). The ethereal layer was dried over anhydrous sodium sulfate and the solvent removed under vacuum at 30° C. Flash chromatography (80:20 hexanes:methylene chloride) afforded di(8-bromooctyl)disulfide, a yellowish oil, in 80% yield, 1H NMR (CDCl3) δ 3.41 (t, 4H), 2.68 (t, 4H), 1.86 (m, 4H), 1.67 4 m H), 1.20-1.50 (m, 16H).
Quantity
0.7 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
23 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][SH:10].II>C(O)C>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][S:10][S:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][Br:1]

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
BrCCCCCCCCS
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
23 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was removed at 40° C. by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The dark-maroon colored oil was dissolved in 40 mL ether
EXTRACTION
Type
EXTRACTION
Details
extracted with distilled water (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum at 30° C

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCCCCSSCCCCCCCCBr
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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